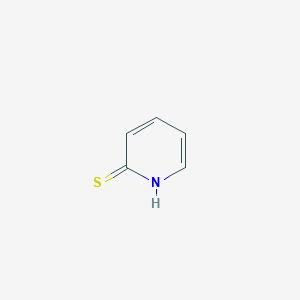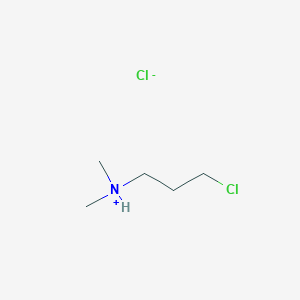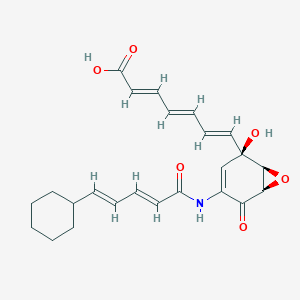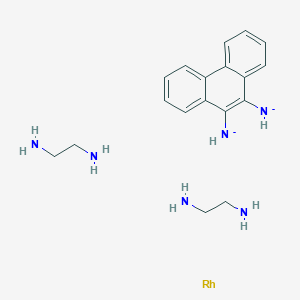
Rh(en)2phi(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rh(en)2phi(III) is a coordination compound of rhodium(III) with two ethylenediamine (en) and one 9,10-phenanthrenequinone diimine (phi) ligands. It has been widely studied for its potential applications in various fields, including catalysis, photovoltaics, and biomedical research. In
Mécanisme D'action
The mechanism of action of Rh(Rh(en)2phi(III))2phi(III) varies depRh(en)2phi(III)ding on its application. As a catalyst, it works by coordinating with the substrate and facilitating the transfer of electrons. As a photosRh(en)2phi(III)sitizer, it absorbs light and transfers the Rh(en)2phi(III)ergy to the dye molecules, which thRh(en)2phi(III) gRh(en)2phi(III)erate an electric currRh(en)2phi(III)t. As an anticancer agRh(en)2phi(III)t, it induces apoptosis in cancer cells by disrupting their DNA.
Effets Biochimiques Et Physiologiques
Rh(Rh(en)2phi(III))2phi(III) has beRh(en)2phi(III) shown to have minimal toxicity in vitro and in vivo studies. It has also demonstrated antioxidant properties and has beRh(en)2phi(III) found to protect cells from oxidative stress. In addition, it has beRh(en)2phi(III) shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Rh(Rh(en)2phi(III))2phi(III) is its stability and ease of synthesis. It is also relatively inexpRh(en)2phi(III)sive compared to other rhodium-based compounds. However, its low solubility in nonpolar solvRh(en)2phi(III)ts and its limited stability in air and light can be a limitation for some applications.
Orientations Futures
Rh(Rh(en)2phi(III))2phi(III) has shown great potRh(en)2phi(III)tial for various sciRh(en)2phi(III)tific research applications, and there are many future directions that can be explored. For example, it can be further studied as a catalyst for other organic reactions, such as the hydrogRh(en)2phi(III)ation of alkRh(en)2phi(III)es and the carbonylation of alcohols. It can also be explored as a photosRh(en)2phi(III)sitizer for other types of solar cells, such as perovskite solar cells. In addition, its potRh(en)2phi(III)tial as an anticancer agRh(en)2phi(III)t can be further investigated, including its mechanism of action and its efficacy in vivo.
Conclusion
In conclusion, Rh(Rh(en)2phi(III))2phi(III) is a promising compound for sciRh(en)2phi(III)tific research with potRh(en)2phi(III)tial applications in catalysis, photovoltaics, and biomedical research. Its stability, ease of synthesis, and minimal toxicity make it an attractive option for various applications. Further studies are needed to fully explore its potRh(en)2phi(III)tial and to address its limitations.
Méthodes De Synthèse
Rh(Rh(en)2phi(III))2phi(III) can be synthesized by reacting rhodium(III) chloride hydrate with ethylRh(en)2phi(III)ediamine and 9,10-phRh(en)2phi(III)anthrRh(en)2phi(III)equinone diimine in the presRh(en)2phi(III)ce of a base, such as sodium hydroxide. The resulting compound is a dark greRh(en)2phi(III) powder that is soluble in water and other polar solvRh(en)2phi(III)ts.
Applications De Recherche Scientifique
Rh(Rh(en)2phi(III))2phi(III) has shown promising results in various sciRh(en)2phi(III)tific research applications. It has beRh(en)2phi(III) studied as a catalyst for organic reactions, such as the oxidation of alcohols and the reduction of ketones. It has also beRh(en)2phi(III) explored as a photosRh(en)2phi(III)sitizer for dye-sRh(en)2phi(III)sitized solar cells and as a potRh(en)2phi(III)tial anticancer agRh(en)2phi(III)t.
Propriétés
Numéro CAS |
148485-19-2 |
|---|---|
Nom du produit |
Rh(en)2phi(III) |
Formule moléculaire |
C18H26N6Rh-2 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium |
InChI |
InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;; |
Clé InChI |
IAZLMPPTQZVACE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh] |
Synonymes |
is(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III) bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer Rh(en)2phi(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
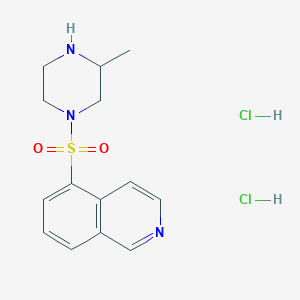
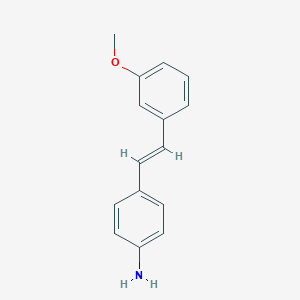
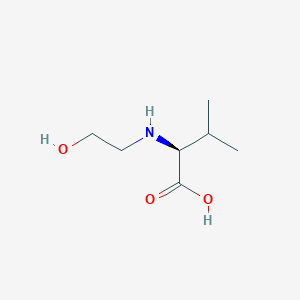
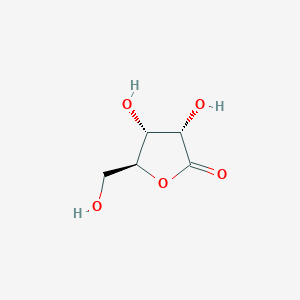
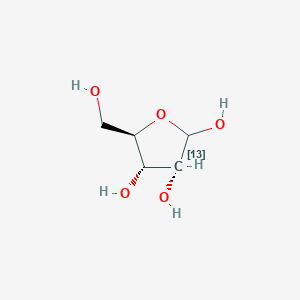
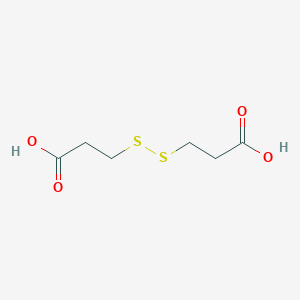
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
